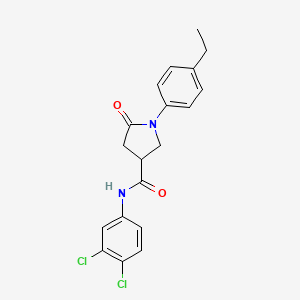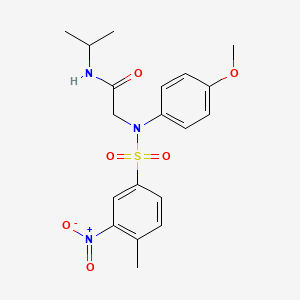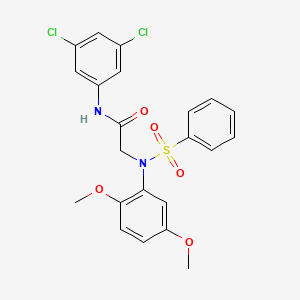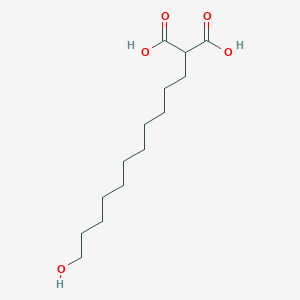
7-hydroxy-3-(4-methoxyphenyl)-5-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-hydroxy-3-(4-methoxyphenyl)-5-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one is a synthetic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a hydroxy group at position 7, a methoxyphenyl group at position 3, a methyl group at position 5, and a piperidin-1-ylmethyl group at position 8. These structural features contribute to its diverse chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(4-methoxyphenyl)-5-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the Knoevenagel condensation of 7-hydroxy-4H-chromen-4-one with 4-methoxybenzaldehyde in the presence of a base such as piperidine . The resulting intermediate is then subjected to further functionalization to introduce the piperidin-1-ylmethyl group at position 8 and the methyl group at position 5.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
7-hydroxy-3-(4-methoxyphenyl)-5-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group at position 7 can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form the corresponding alcohol.
Substitution: The methoxy group at position 4 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various derivatives of the parent compound, such as ketones, alcohols, and substituted chromen-4-ones, which can exhibit different chemical and biological properties.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.
Biology: The compound has shown promise in biological assays, particularly in the modulation of enzyme activity and as a potential therapeutic agent.
Industry: It is used in the development of new pharmaceuticals and agrochemicals, leveraging its unique chemical properties to enhance efficacy and selectivity.
Mecanismo De Acción
The mechanism of action of 7-hydroxy-3-(4-methoxyphenyl)-5-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to bind to the MnSODK68AcK-SIRT3 complex, promoting the deacetylation and activation of MnSOD, which plays a crucial role in mitochondrial function and oxidative stress response . This interaction highlights its potential therapeutic applications in diseases associated with mitochondrial dysfunction and oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
7-hydroxy-3-(4-methoxyphenyl) coumarin: This compound shares a similar core structure but lacks the piperidin-1-ylmethyl and methyl groups, resulting in different chemical and biological properties.
7-hydroxy-4H-chromen-4-one: This simpler derivative lacks the methoxyphenyl, piperidin-1-ylmethyl, and methyl groups, making it less versatile in terms of chemical reactivity and biological activity.
Uniqueness
The presence of the piperidin-1-ylmethyl group at position 8 and the methyl group at position 5 in 7-hydroxy-3-(4-methoxyphenyl)-5-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one distinguishes it from other similar compounds. These structural features enhance its ability to interact with specific molecular targets and contribute to its unique chemical and biological properties.
Propiedades
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-5-methyl-8-(piperidin-1-ylmethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-15-12-20(25)18(13-24-10-4-3-5-11-24)23-21(15)22(26)19(14-28-23)16-6-8-17(27-2)9-7-16/h6-9,12,14,25H,3-5,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISOSCCECFQFRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CO2)C3=CC=C(C=C3)OC)CN4CCCCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 5-{[(3-fluorophenyl)carbonyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B4956569.png)
![(E)-N'-(2H-1,3-BENZODIOXOL-5-YL)-N-ETHYL-1-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE](/img/structure/B4956578.png)
![2-(1-cyclohexen-1-yl)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4956584.png)

![3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B4956591.png)


![ethyl 1-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-4-piperidinecarboxylate](/img/structure/B4956608.png)

![13-ethyl-14-sulfanylidene-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaen-12-one](/img/structure/B4956627.png)


![N-[2-(1H-indol-3-yl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B4956643.png)
![(5E)-5-[[3-chloro-4-[3-(2,5-dimethylphenoxy)propoxy]-5-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4956656.png)
